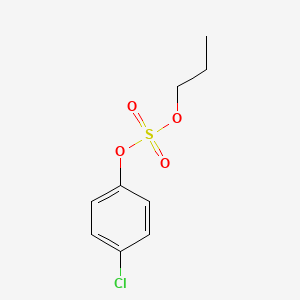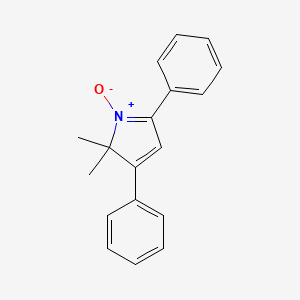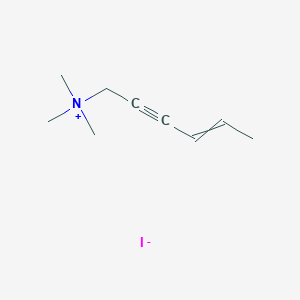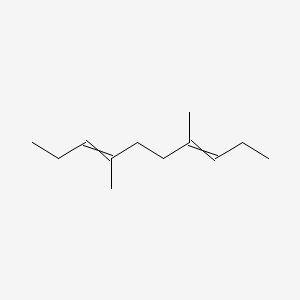
(E)-octadec-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-octadec-2-enedioic acid is an organic compound that belongs to the class of unsaturated dicarboxylic acids It is characterized by the presence of a double bond between the second and third carbon atoms in its 18-carbon chain, with carboxylic acid groups at both ends
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-octadec-2-enedioic acid can be synthesized through several methods. One common approach involves the oxidative cleavage of unsaturated fatty acids. For example, oleic acid can be subjected to ozonolysis followed by oxidative workup to yield this compound. The reaction conditions typically involve the use of ozone (O₃) and an oxidizing agent such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic oxidation of oleic acid. This process involves the use of a catalyst, such as a metal oxide, under controlled temperature and pressure conditions. The resulting product is then purified through distillation or crystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-octadec-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction of the double bond can yield octadecanedioic acid.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Octadecanedioic acid.
Substitution: Esters and amides of this compound.
Applications De Recherche Scientifique
(E)-octadec-2-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical products.
Mécanisme D'action
The mechanism by which (E)-octadec-2-enedioic acid exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to produce energy or serve as a precursor for other bioactive molecules. The carboxylic acid groups allow it to participate in various biochemical reactions, while the double bond provides a site for further chemical modifications.
Comparaison Avec Des Composés Similaires
(E)-octadec-2-enedioic acid can be compared with other unsaturated dicarboxylic acids, such as:
Maleic acid: A shorter-chain dicarboxylic acid with a similar double bond configuration.
Fumaric acid: An isomer of maleic acid with a trans configuration.
Adipic acid: A saturated dicarboxylic acid commonly used in the production of nylon.
The uniqueness of this compound lies in its longer carbon chain and the presence of a double bond, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
70445-23-7 |
|---|---|
Formule moléculaire |
C18H32O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(E)-octadec-2-enedioic acid |
InChI |
InChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h13,15H,1-12,14,16H2,(H,19,20)(H,21,22)/b15-13+ |
Clé InChI |
YDPSQMGOAILWPE-FYWRMAATSA-N |
SMILES isomérique |
C(CCCCCCCC(=O)O)CCCCCC/C=C/C(=O)O |
SMILES canonique |
C(CCCCCCCC(=O)O)CCCCCCC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)

![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)
![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)



